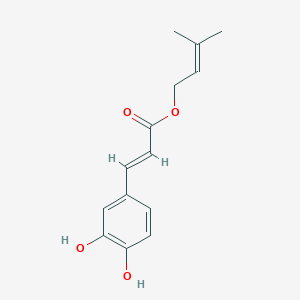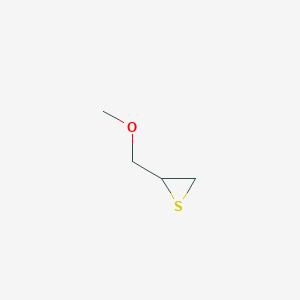
2-(Methoxymethyl)thiirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Methoxymethyl)thiirane is a sulfur-containing organic compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a cyclic molecule that contains a thiirane ring, which is a three-membered ring that consists of two carbon atoms and one sulfur atom. The compound is also known as 1,3-dioxepane-2-thione or MMT, and it has a molecular formula of C5H8O2S.
Wirkmechanismus
The mechanism of action of 2-(Methoxymethyl)thiirane is not well understood. However, it is believed to act as a nucleophile due to the presence of the sulfur atom in the thiirane ring. The compound can also undergo ring-opening reactions, which make it a useful building block for the synthesis of other organic compounds.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of 2-(Methoxymethyl)thiirane. However, studies have shown that the compound has low toxicity and does not cause significant adverse effects in laboratory animals.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(Methoxymethyl)thiirane in laboratory experiments is its ability to undergo ring-opening reactions, which make it a useful building block for the synthesis of other organic compounds. The compound is also relatively easy to synthesize and has low toxicity. However, one limitation of using the compound is its low yield, which can make it challenging to obtain large quantities of the compound for experiments.
Zukünftige Richtungen
There are several future directions for research involving 2-(Methoxymethyl)thiirane. One area of interest is the development of new synthetic methods for the compound that can increase the yield of the synthesis process. Another direction is the exploration of the compound's potential applications in the synthesis of biologically active molecules. Additionally, further research is needed to understand the mechanism of action of the compound and its potential biochemical and physiological effects.
Synthesemethoden
The synthesis of 2-(Methoxymethyl)thiirane can be achieved through various methods, including the reaction of 2-chloro-1,3-dioxane with potassium sulfide in the presence of a phase-transfer catalyst. Another method involves the reaction of 2-chloro-1,3-dioxane with sodium sulfide in the presence of a crown ether. The yield of the synthesis method is typically around 50-60%.
Wissenschaftliche Forschungsanwendungen
2-(Methoxymethyl)thiirane has been found to have various applications in scientific research. It has been used as a building block for the synthesis of other organic compounds, including chiral ligands and catalysts. The compound has also been used as a precursor for the synthesis of biologically active molecules, such as antitumor and antiviral agents.
Eigenschaften
CAS-Nummer |
19858-14-1 |
|---|---|
Produktname |
2-(Methoxymethyl)thiirane |
Molekularformel |
C4H8OS |
Molekulargewicht |
104.17 g/mol |
IUPAC-Name |
2-(methoxymethyl)thiirane |
InChI |
InChI=1S/C4H8OS/c1-5-2-4-3-6-4/h4H,2-3H2,1H3 |
InChI-Schlüssel |
SVUNGRWSYPGFNP-UHFFFAOYSA-N |
SMILES |
COCC1CS1 |
Kanonische SMILES |
COCC1CS1 |
Andere CAS-Nummern |
19858-14-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(2-Methylpropan-2-yl)oxy]-2-[(3-nitropyridin-2-yl)sulfanylamino]-4-oxobutanoic acid](/img/structure/B11453.png)
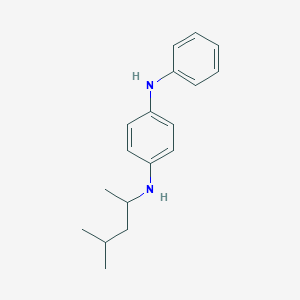
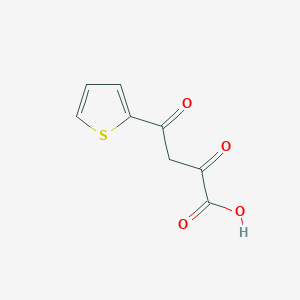
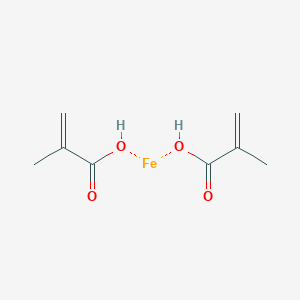
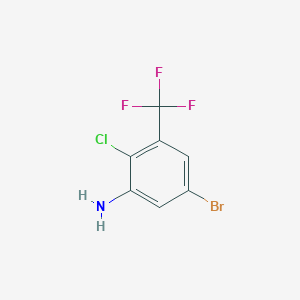
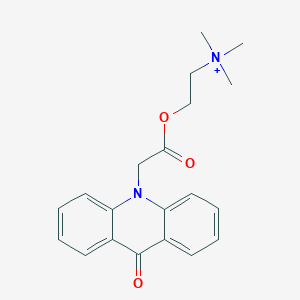
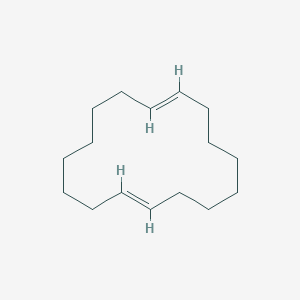
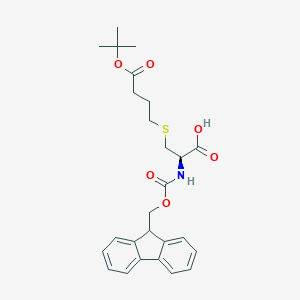
![(4Z)-1,1,1-trifluoro-4-phenyl-4-[(Z)-[4,4,4-trifluoro-3-hydroxy-1-phenyl-3-(trifluoromethyl)butylidene]hydrazinylidene]-2-(trifluoromethyl)butan-2-ol](/img/structure/B11470.png)
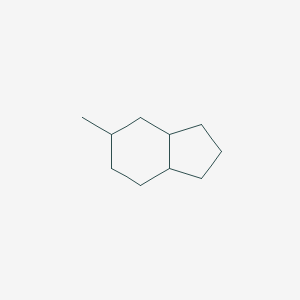
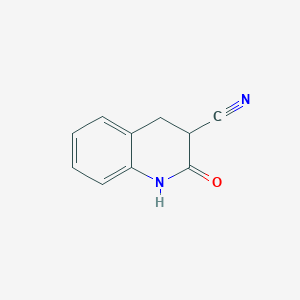
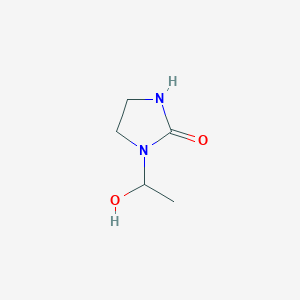
![1,1'-[1,4-Phenylenebis(methylene)]bis(4,4'-bipyridinium) Bis(hexafluorophosphate)](/img/structure/B11477.png)
